

Isopropyl 2-methylbutyrate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Isopropyl 2-methylbutyrate

Cat. No.: B1580992

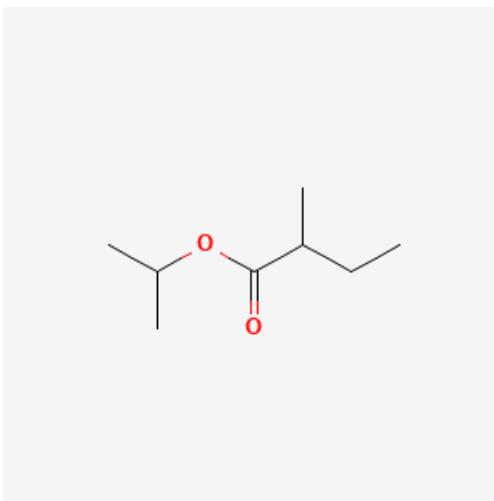
[Get Quote](#)

An In-Depth Technical Guide to **Isopropyl 2-methylbutyrate**

Abstract

Isopropyl 2-methylbutyrate is a volatile ester recognized for its characteristic fruity aroma, reminiscent of apples and pears. This guide provides a comprehensive technical overview of its core chemical and physical properties, synthesis methodologies, industrial and research applications, analytical techniques, and safety protocols. As a Senior Application Scientist, this document aims to deliver not just data, but actionable insights into the causality behind its utility, particularly for professionals in the fields of chemistry, food science, and drug development.

Core Molecular and Physical Properties


Isopropyl 2-methylbutyrate, also known as propan-2-yl 2-methylbutanoate, is a fatty acid ester.^[1] Its fundamental identity is defined by its molecular structure, which dictates its physical properties and chemical behavior.

Molecular Identity

The core identifiers for **Isopropyl 2-methylbutyrate** are its molecular formula and weight.

- Molecular Formula: C₈H₁₆O₂^{[1][2][3][4]}
- Molecular Weight: 144.21 g/mol ^{[1][3][5]}

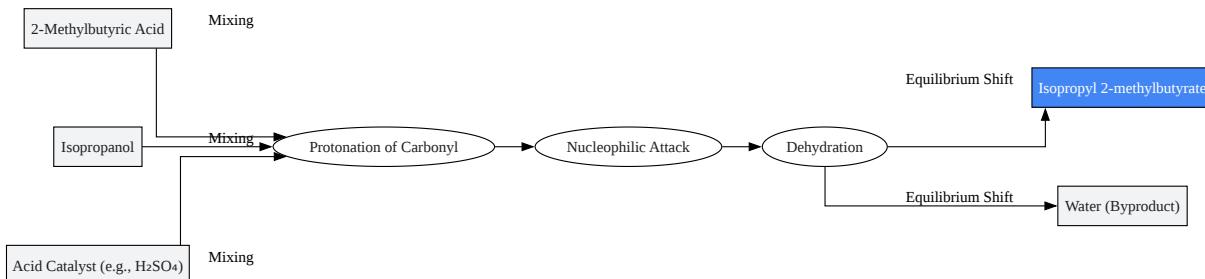
The structure consists of a 2-methylbutanoyl group esterified with a propan-2-ol (isopropyl) group. This branched structure is crucial to its characteristic odor profile and its physical properties, such as its boiling point and solubility.

Figure 1. Chemical Structure of **Isopropyl 2-methylbutyrate**.

Physicochemical Data

A summary of the key physicochemical properties is essential for practical handling and application development. The data presented below has been aggregated from various authoritative sources.

Property	Value	Source(s)
CAS Number	66576-71-4	[2] [3] [5] [6]
FEMA Number	3699	[1] [2] [5]
Appearance	Colorless to pale yellow liquid	[5]
Boiling Point	140-144 °C	[5] [7]
Density	0.851 g/mL at 25 °C	[7]
Refractive Index	n _{20/D} 1.393 - 1.399	[4] [5]
Flash Point	32 °C (89.6 °F) - closed cup	[7]
Vapor Pressure	5.10 - 5.64 hPa @ 25 °C	[2] [4]
Organoleptic Profile	Green, oily, fruity, ethereal, sweet	[7]


Synthesis and Manufacturing

The industrial production of **Isopropyl 2-methylbutyrate** is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction is a cornerstone of ester synthesis due to its reliability and scalability.

Fischer Esterification: The Core Reaction

The fundamental principle of this synthesis involves the reaction of a carboxylic acid (2-methylbutyric acid) with an alcohol (isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product (the ester), it is common practice to remove the water formed during the reaction, often through azeotropic distillation.

The choice of an acid catalyst is critical; it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

[Click to download full resolution via product page](#)

Caption: Fischer esterification workflow for **Isopropyl 2-methylbutyrate** synthesis.

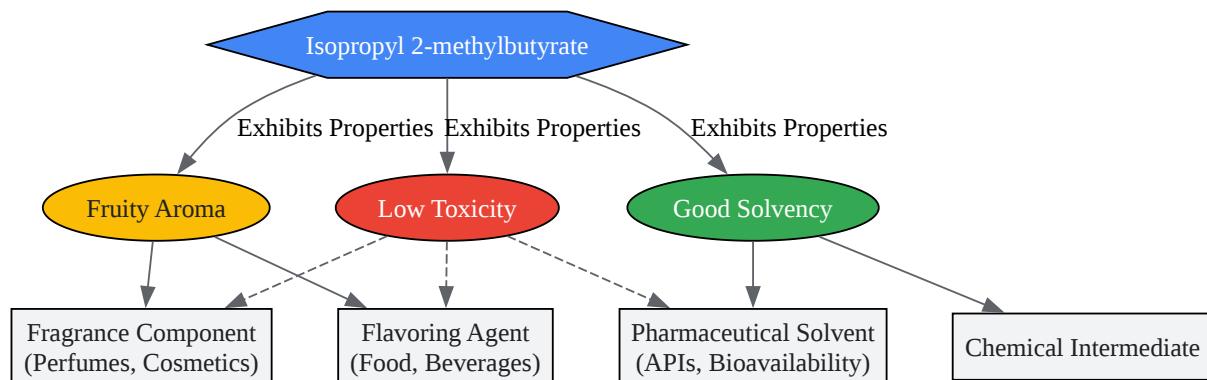
Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a standard procedure for synthesizing **Isopropyl 2-methylbutyrate** in a laboratory setting.

Materials:

- 2-methylbutyric acid
- Isopropanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle

- Separatory funnel
- Sodium bicarbonate (5% aqueous solution)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Distillation apparatus


Procedure:

- **Setup:** Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- **Charging Reactants:** To the flask, add 1.0 mole of 2-methylbutyric acid and 1.5 moles of isopropanol. The excess alcohol helps shift the reaction equilibrium.
- **Catalysis:** Slowly add 0.1 moles of concentrated sulfuric acid to the mixture while stirring.
- **Reflux:** Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with isopropanol. Continue reflux until no more water is collected, indicating the reaction is nearing completion.
- **Workup:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
- **Washing:**
 - Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.
 - Wash with water.
 - Wash with brine to remove the bulk of the dissolved water.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.

- Purification: Filter off the drying agent and purify the crude ester by fractional distillation under atmospheric pressure. Collect the fraction boiling between 140-144 °C.[5][7]

Applications in Research and Industry

The unique combination of a pleasant, fruity aroma, low toxicity, and good solvency makes **Isopropyl 2-methylbutyrate** a versatile compound.[5]

[Click to download full resolution via product page](#)

Caption: Relationship between properties and applications of **Isopropyl 2-methylbutyrate**.

Flavor and Fragrance Industry

This is the primary application domain. The compound is used to impart green-fruity notes, such as apple and pear, to a wide range of consumer products.[2]

- Flavoring Agent: It is recognized as a flavoring agent by regulatory bodies like FEMA and JECFA and is used in beverages, confectionery, and other food products.[1][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used as a flavoring agent.[1]
- Fragrance Ingredient: In perfumery, it provides freshness to floral accords and is a component in personal care products.[2][5]

Pharmaceutical Applications

In the pharmaceutical industry, its utility stems from its properties as a solvent.

- Solvent for APIs: It can act as a solvent for various active pharmaceutical ingredients (APIs), which can be beneficial for improving the solubility and bioavailability of certain medications. [\[5\]](#)
- Drug Development Intermediate: Its structure can be a building block in the organic synthesis of more complex molecules, making it a useful intermediate in drug discovery and development. [\[5\]](#)

Analytical Methodologies

Accurate identification and quantification are critical for quality control and research. High-Performance Liquid Chromatography (HPLC) is a suitable technique for its analysis.

HPLC Analysis Protocol

This protocol provides a starting point for the reverse-phase HPLC analysis of **Isopropyl 2-methylbutyrate**. [\[8\]](#)

Objective: To separate and quantify **Isopropyl 2-methylbutyrate** from a sample matrix.

Instrumentation:

- HPLC system with a UV detector
- Newcrom R1 or C18 HPLC column [\[8\]](#)

Mobile Phase:

- Acetonitrile (MeCN) and water. [\[8\]](#)
- Phosphoric acid is used as a modifier. For Mass Spectrometry (MS) compatibility, formic acid should be substituted. [\[8\]](#)

Procedure:

- Sample Preparation: Dissolve the sample containing **Isopropyl 2-methylbutyrate** in the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter.
- Column Equilibration: Equilibrate the chosen HPLC column (e.g., C18) with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Injection: Inject a defined volume (e.g., 10 µL) of the prepared sample onto the column.
- Chromatography: Run the separation using an isocratic or gradient elution profile with the prepared mobile phase.
- Detection: Monitor the eluent using a UV detector. Since **Isopropyl 2-methylbutyrate** lacks a strong chromophore, detection at low wavelengths (e.g., ~210 nm) may be necessary, or an alternative detector like a Refractive Index (RI) detector or MS could be employed for better sensitivity.
- Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of **Isopropyl 2-methylbutyrate** in the sample.

Safety and Handling

While **Isopropyl 2-methylbutyrate** has a favorable safety profile for its intended uses, proper laboratory and industrial hygiene practices are mandatory.

Toxicological Summary

Toxicological evaluations have found that **Isopropyl 2-methylbutyrate** is not genotoxic.^[9] It is classified as a Category 3 Flammable Liquid and may be harmful if swallowed, causing mild skin and eye irritation upon direct contact.^{[7][10]}

Safety Parameter	Classification / Information	Source(s)
GHS Pictogram	GHS02 (Flame)	[7]
Signal Word	Warning	[7][10]
Hazard Statement	H226: Flammable liquid and vapor	[7][10][11]
Acute Toxicity	May be harmful if swallowed (Oral)	[10]
Irritation	Causes mild skin and eye irritation	[10]
Genotoxicity	Not considered to have genotoxic potential	[9]

Handling and Storage

- Handling: Keep away from heat, sparks, open flames, and other ignition sources.[10] All equipment used during handling must be grounded to prevent static discharge.[10] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7][11]
- Storage: Store in a cool, dry, and well-ventilated place.[11] Keep containers tightly closed when not in use.[10][11]
- Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

Conclusion

Isopropyl 2-methylbutyrate is a chemically significant ester with well-defined properties. Its molecular formula of $C_8H_{16}O_2$ and molecular weight of 144.21 g/mol are foundational to its identity. The compound's value is primarily driven by its distinct fruity aroma and effective solvency, which has secured its role in the flavor, fragrance, and pharmaceutical industries. Understanding its synthesis via Fischer esterification, appropriate analytical methods, and safety protocols is essential for its effective and safe application by researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropyl 2-methylbutyrate | C8H16O2 | CID 522214 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Isopropyl Methyl-2-Butyrate | Givaudan [givaudan.com]
- 3. scbt.com [scbt.com]
- 4. isopropyl 2-methyl butyrate, 66576-71-4 [thegoodscentscompany.com]
- 5. chemimpex.com [chemimpex.com]
- 6. isopropyl 2-methylbutyrate [stenutz.eu]
- 7. 2-甲基丁酸异丙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Isopropyl 2-methylbutyrate | SIELC Technologies [sielc.com]
- 9. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]
- 10. vigon.com [vigon.com]
- 11. aurochemicals.com [aurochemicals.com]
- To cite this document: BenchChem. [Isopropyl 2-methylbutyrate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580992#isopropyl-2-methylbutyrate-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com